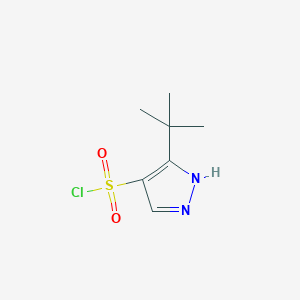

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-7(2,3)6-5(4-9-10-6)13(8,11)12/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOMRAOEHFYMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201214373 | |

| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249845-38-2 | |

| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249845-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism and Synthesis of Pyrazole-4-Sulfonyl Chlorides: A Guide for Drug Development Professionals

An In-depth Technical Guide

Introduction: The Central Role of Pyrazole Sulfonamides in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When functionalized with a sulfonamide moiety, particularly at the C4 position, it gives rise to a pharmacophore present in a multitude of clinically significant drugs.[1][2][3] Pyrazole-4-sulfonyl chlorides are the critical electrophilic precursors required for the synthesis of these vital sulfonamide derivatives. Their reactivity allows for facile coupling with a diverse range of primary and secondary amines, enabling the systematic exploration of chemical space necessary for lead optimization in drug discovery programs.[1][4]

This guide provides an in-depth exploration of the primary and alternative synthetic routes to pyrazole-4-sulfonyl chlorides. Moving beyond a simple recitation of steps, we will dissect the underlying mechanisms, rationalize experimental choices, and present self-validating protocols designed for reproducibility and scalability. Our focus is on empowering researchers and drug development professionals with the foundational knowledge to confidently synthesize and utilize these indispensable chemical building blocks.

Chapter 1: The Workhorse Method: Direct Electrophilic Chlorosulfonation

The most direct and widely employed method for the synthesis of pyrazole-4-sulfonyl chlorides is the electrophilic substitution of a pyrazole ring with chlorosulfonic acid.[1][2][4] This approach leverages the inherent nucleophilicity of the pyrazole C4 position and the potent electrophilic nature of the sulfonating reagent.

Mechanistic Deep Dive: Electrophilic Aromatic Substitution (SEAr) on the Pyrazole Ring

The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring, being an electron-rich aromatic system, is activated towards attack by electrophiles. The C4 position is the most kinetically and thermodynamically favored site for substitution due to its higher electron density and lower steric hindrance compared to the C3 and C5 positions, which are adjacent to the nitrogen atoms.

The active electrophile is generated from chlorosulfonic acid. While chlorosulfonic acid itself is a strong electrophile, it can be protonated by another molecule of itself or react to form sulfur trioxide (SO₃), both of which are potent sulfonating agents.[5][6] The pyrazole's π-electrons attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the C4 position, yielding the pyrazole-4-sulfonic acid.

In many protocols, the reaction mixture is subsequently treated with a chlorinating agent like thionyl chloride (SOCl₂) to convert the in situ generated sulfonic acid into the final, more reactive sulfonyl chloride.[1][2]

Diagram 1: Mechanism of Electrophilic Chlorosulfonation on the Pyrazole Ring.

Key Reagents and Process Optimization

The success of this synthesis hinges on the careful control of reaction parameters. The choice of reagents and conditions is dictated by the need to achieve high conversion and regioselectivity while minimizing side reactions.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Sulfonating Agent | Chlorosulfonic Acid (ClSO₃H) | A powerful and cost-effective reagent that acts as both solvent and electrophile source. Use of a large excess (typically 5 equivalents or more) drives the reaction to completion.[1][4] |

| Co-reagent | Thionyl Chloride (SOCl₂) | Often added after the initial sulfonation. It ensures the complete conversion of the intermediate sulfonic acid to the more stable and synthetically useful sulfonyl chloride, leading to higher isolated yields.[1][2] |

| Temperature | Initial: 0 °C; Reaction: 60-100 °C | The initial addition of the pyrazole to chlorosulfonic acid is highly exothermic and must be controlled at 0 °C to prevent degradation. The subsequent heating provides the activation energy needed for the substitution reaction.[1][4] |

| Solvent | Neat (excess ClSO₃H) or Chloroform (CHCl₃) | While often run neat, using a solvent like chloroform can aid in temperature control and slurry management, particularly on a larger scale.[1][2] |

| Reaction Time | 2-10 hours | The reaction time is substrate-dependent and should be monitored by an appropriate method (e.g., TLC or LC-MS) to ensure completion. |

| Work-up | Quenching on ice | The reaction is quenched by carefully and slowly adding the mixture to ice. This safely decomposes the excess, highly reactive chlorosulfonic acid and precipitates the product.[1][4] |

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This protocol provides a self-validating workflow for a common substrate, incorporating safety measures and process controls.

Reagents and Equipment:

-

3,5-Dimethyl-1H-pyrazole (1.0 equiv)

-

Chlorosulfonic acid (5.5 equiv)

-

Thionyl chloride (1.3 equiv)

-

Chloroform (CHCl₃)

-

Dichloromethane (DCM)

-

Ice, Water, Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer, dropping funnel, condenser, ice bath, nitrogen atmosphere setup.

Diagram 2: Experimental Workflow for Direct Chlorosulfonation.

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask under a nitrogen atmosphere and cool it in an ice bath.

-

Reagent Charging: To the flask, add chloroform (7 volumes). Slowly add chlorosulfonic acid (5.5 equiv) via the dropping funnel, ensuring the internal temperature remains low.

-

Substrate Addition: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform (3 volumes) and add it to the dropping funnel. Add this solution dropwise to the stirred chlorosulfonic acid mixture at 0 °C. The rate of addition should be controlled to keep the internal temperature below 5-10 °C.

-

Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60 °C. Maintain this temperature for 10 hours. The progress of the reaction should be monitored by TLC.[1]

-

Thionyl Chloride Addition: While maintaining the temperature at 60 °C, add thionyl chloride (1.3 equiv) dropwise over 20 minutes. Stir the reaction for an additional 2 hours.[1]

-

Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Add dichloromethane (DCM, 15 mL) and shake. Separate the organic phase.[4]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride.[1][4]

-

Purification (if necessary): The crude product can be purified by column chromatography if required, although it is often of sufficient purity for subsequent reactions.

Chapter 2: Alternative and Modern Synthetic Strategies

While direct chlorosulfonation is robust, certain substrates may be sensitive to the harsh, acidic conditions. For these cases, and for late-stage functionalization of complex molecules, several alternative methods have been developed.

The Sandmeyer Approach: From 4-Aminopyrazoles

A classic transformation in aromatic chemistry, the Sandmeyer reaction, can be adapted for the synthesis of pyrazole-4-sulfonyl chlorides from 4-aminopyrazoles.[7][8] This multi-step process involves the conversion of the amine to a diazonium salt, which is then displaced in a copper-catalyzed reaction. A modern variant utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a stable, solid surrogate for gaseous sulfur dioxide.[9][10]

Mechanism:

-

Diazotization: The 4-aminopyrazole is treated with a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) in an acidic medium to form a pyrazole-4-diazonium salt.

-

Radical Formation: The diazonium salt is reduced by a copper(I) catalyst, releasing nitrogen gas and forming an aryl radical.[7][8]

-

Sulfonyl Radical Formation: The aryl radical is trapped by sulfur dioxide to form a pyrazole-4-sulfonyl radical.

-

Oxidative Chlorination: The sulfonyl radical is oxidized by a copper(II) species, which also provides the chloride, to form the final pyrazole-4-sulfonyl chloride and regenerate the copper(I) catalyst.

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde [ouci.dntb.gov.ua]

- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. globalspec.com [globalspec.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 5-tert-Butyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is a pivotal building block in medicinal chemistry, serving as a versatile precursor for a wide array of pharmacologically active compounds. Its synthesis is a topic of significant interest for researchers engaged in drug discovery and development. This guide provides a comprehensive overview of the key starting materials and the core synthetic strategies employed in its preparation. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven experimental protocols, and present the information in a clear, accessible format for practical application in the laboratory.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing potent and selective therapeutic agents. The introduction of a sulfonyl chloride moiety at the 4-position of the pyrazole ring, as in 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride, provides a reactive handle for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for novel drug candidates. The tert-butyl group at the 5-position often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced oral bioavailability.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride reveals a straightforward and logical synthetic approach. The sulfonyl chloride group can be installed on a pre-existing pyrazole ring via an electrophilic sulfonation reaction. This leads back to the key intermediate, 5-tert-butyl-1H-pyrazole. The pyrazole ring itself can be constructed through a classical condensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine source. This analysis identifies two primary starting materials: a source for the tert-butyl ketone moiety and a one-carbon synthon to build the pyrazole backbone.

Caption: Retrosynthetic analysis of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride.

Core Synthesis Strategy: A Two-Stage Approach

The synthesis of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is efficiently achieved in two key stages:

-

Formation of the Pyrazole Core: Synthesis of 5-tert-butyl-1H-pyrazole from readily available starting materials.

-

Chlorosulfonation: Introduction of the sulfonyl chloride group onto the pyrazole ring.

Stage 1: Synthesis of 5-tert-Butyl-1H-pyrazole

The most common and efficient method for the synthesis of the 5-tert-butyl-1H-pyrazole core involves the reaction of a tert-butyl ketone with an aminomethylenating agent, followed by cyclization with hydrazine.

Key Starting Materials:

-

Pinacolone (3,3-dimethyl-2-butanone): This commercially available ketone serves as the source of the tert-butyl group and two of the carbon atoms of the pyrazole ring.

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This versatile reagent acts as a one-carbon synthon, providing the third carbon atom of the pyrazole ring and facilitating the formation of a reactive enaminone intermediate.

-

Hydrazine Hydrate: This is the source of the two adjacent nitrogen atoms required for the pyrazole heterocycle.

Reaction Workflow:

Caption: Workflow for the synthesis of 5-tert-butyl-1H-pyrazole.

Experimental Protocol: Synthesis of 5-tert-Butyl-1H-pyrazole

This protocol is a composite based on established methods for the synthesis of substituted pyrazoles from enaminones.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pinacolone | 100.16 | 10.0 g | 0.10 |

| N,N-Dimethylformamide dimethyl acetal | 119.16 | 14.3 g | 0.12 |

| Hydrazine hydrate (~64%) | 50.06 | 6.25 g | 0.10 |

| Ethanol | 46.07 | 100 mL | - |

| Acetic Acid | 60.05 | q.s. | - |

Procedure:

-

Enaminone Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pinacolone (10.0 g, 0.10 mol) and N,N-dimethylformamide dimethyl acetal (14.3 g, 0.12 mol).

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and methanol formed during the reaction under reduced pressure. The resulting crude enaminone, 4,4-dimethyl-1-(dimethylamino)pent-1-en-3-one, is a yellowish oil and can be used in the next step without further purification.

-

-

Pyrazole Cyclization:

-

Dissolve the crude enaminone in ethanol (100 mL) in a round-bottom flask.

-

To this solution, add hydrazine hydrate (6.25 g, 0.10 mol) dropwise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.

-

After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the enaminone is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 5-tert-butyl-1H-pyrazole can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford a colorless solid or oil.

-

Stage 2: Chlorosulfonation of 5-tert-Butyl-1H-pyrazole

The introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring is achieved through an electrophilic substitution reaction using a strong sulfonating agent.

Key Reagent:

-

Chlorosulfonic Acid (ClSO₃H): This is a powerful and commonly used reagent for the direct chlorosulfonation of aromatic and heteroaromatic compounds.[3]

Reaction Workflow:

Caption: Workflow for the chlorosulfonation of 5-tert-butyl-1H-pyrazole.

Experimental Protocol: Synthesis of 5-tert-Butyl-1H-pyrazole-4-sulfonyl chloride

This protocol is adapted from general procedures for the chlorosulfonation of pyrazoles.[3] Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-tert-butyl-1H-pyrazole | 124.19 | 12.4 g | 0.10 |

| Chlorosulfonic Acid | 116.52 | 58.3 g (33.5 mL) | 0.50 |

| Chloroform (anhydrous) | 119.38 | 200 mL | - |

| Thionyl Chloride (optional) | 118.97 | 14.3 g (8.7 mL) | 0.12 |

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous chloroform (100 mL) and cool the flask to 0 °C in an ice-salt bath.

-

Slowly add chlorosulfonic acid (58.3 g, 0.50 mol) to the chloroform with stirring, maintaining the temperature at 0 °C.

-

In a separate beaker, dissolve 5-tert-butyl-1H-pyrazole (12.4 g, 0.10 mol) in anhydrous chloroform (100 mL).

-

Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with water and analyzing the organic extract by TLC or LC-MS.

-

(Optional) For a more complete conversion of the sulfonic acid to the sulfonyl chloride, cool the reaction mixture to room temperature and add thionyl chloride (14.3 g, 0.12 mol) dropwise. Heat the mixture at reflux for an additional 1-2 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process and should be done slowly and with care.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers and wash with cold water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established and reliable chemical transformations. The successful synthesis of the target molecule can be validated at each stage through standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the signals.

-

Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules, such as the N-H bond in the pyrazole ring and the S=O bonds in the sulfonyl chloride.

By employing these analytical methods, researchers can ensure the integrity of their synthetic process and the quality of the final product.

Conclusion

The synthesis of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride relies on a robust and scalable two-stage process. The key starting materials, pinacolone, N,N-dimethylformamide dimethyl acetal, and hydrazine hydrate, are readily accessible, making this synthetic route economically viable. The subsequent chlorosulfonation provides a direct path to the desired sulfonyl chloride. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently and efficiently produce this valuable building block for their drug discovery programs.

References

Sources

Reactivity profile of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride

An In-Depth Technical Guide to the Reactivity Profile of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride

Introduction: A Versatile Scaffold in Modern Chemistry

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrazole core is a "privileged pharmacophore," appearing in numerous FDA-approved drugs, which underscores its importance in modern drug development.[1] The strategic placement of a bulky tert-butyl group at the 5-position and a highly reactive sulfonyl chloride group at the 4-position creates a molecule with a well-defined and predictable reactivity profile. The tert-butyl group provides steric bulk, influencing the molecule's conformation and interaction with biological targets, while also enhancing solubility in organic solvents.

The sulfonyl chloride functional group is a powerful electrophilic handle, enabling the facile construction of sulfonamides and sulfonate esters—moieties central to a vast array of biologically active compounds, including anticancer and anti-inflammatory agents.[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the synthesis, core reactivity, and synthetic applications of this valuable intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and visualize key processes to empower scientists in leveraging this reagent for their synthetic goals.

Synthesis of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride

The preparation of pyrazole-4-sulfonyl chlorides is most commonly achieved through the electrophilic substitution of a parent pyrazole with chlorosulfonic acid.[3][4] The presence of activating groups on the pyrazole ring facilitates this reaction. Thionyl chloride is often added to aid in the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.

A representative synthetic workflow is outlined below. The starting material, 5-tert-butyl-1H-pyrazole, can be synthesized from the condensation of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate.[5]

Caption: Synthetic workflow for 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride.

Experimental Protocol: Synthesis

A detailed protocol for a related dimethyl pyrazole is provided in the literature, which can be adapted.[3]

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, a solution of 5-tert-butyl-1H-pyrazole in chloroform is prepared.

-

The solution is cooled to 0 °C and added slowly to a stirred solution of chlorosulfonic acid (approx. 5.5 equivalents) in chloroform.

-

After the addition, the reaction temperature is raised to 60 °C and stirred for approximately 10 hours.

-

Thionyl chloride (approx. 1.3 equivalents) is then added at 60 °C over 20 minutes, and stirring is continued for another 2 hours.

-

Upon completion (monitored by TLC), the reaction mixture is cooled and carefully poured into a mixture of dichloromethane and ice-cold water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the crude product, which can be purified by chromatography or recrystallization.

Core Reactivity Profile

The reactivity of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[6] This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge and making it highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.

Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.

Sulfonylation of Amines: Synthesis of Sulfonamides

The reaction of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride with primary or secondary amines is a cornerstone transformation that yields biologically relevant pyrazole-4-sulfonamides.[3] This reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.[1][3]

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are aprotic and effectively solubilize the reactants.

-

Base: A tertiary amine base is crucial to scavenge the generated HCl. Its absence would lead to the protonation of the reactant amine, shutting down the reaction.

-

Temperature: Reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.[7]

A primary challenge with primary amines is the potential for di-sulfonylation, where both N-H bonds react. This side reaction can be minimized by controlling the stoichiometry (using a 1:1 ratio or a slight excess of the amine) and maintaining a lower reaction temperature.[7]

| Nucleophile (Amine) | Base | Solvent | Typical Yield (%) | Reference |

| 2-Phenylethylamine | DIPEA | DCM | ~55% | [3] |

| Various Amines | TEA | MeCN | Good | [1] |

| General Primary Amines | Pyridine | Pyridine | Variable | [7] |

| Aniline | None | Solvent-free | Moderate | [8] |

Sulfonylation of Alcohols: Synthesis of Sulfonate Esters

Alcohols react with sulfonyl chlorides in a similar fashion to amines to produce sulfonate esters. This reaction is fundamentally important as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (sulfonate, e.g., -OTs, -OMs).[9][10] This "activation" of alcohols opens the door to subsequent nucleophilic substitution (S_N2) or elimination (E2) reactions.

Key Insights:

-

Stereochemistry: The sulfonylation of a chiral alcohol proceeds with retention of configuration at the stereocenter, as the C-O bond is not broken during the reaction.[9] This is critical for stereocontrolled synthesis.

-

Base: Pyridine is a classic choice, acting as both a base and a potential nucleophilic catalyst.[10]

-

Selectivity: In diols, it is often possible to selectively sulfonylate the less sterically hindered primary alcohol over a secondary one.[9]

Palladium-Catalyzed Cross-Coupling Reactions

While aryl and vinyl sulfonyl chlorides are not the most common coupling partners in palladium-catalyzed reactions, the sulfonate esters derived from them are.[11] After converting an alcohol to a pyrazole-4-sulfonate ester using 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride, the resulting sulfonate can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[12] This two-step sequence effectively allows the pyrazole sulfonyl moiety to serve as a precursor for C-C, C-N, and C-O bond formation, highlighting the versatility of the initial reagent.[13][14]

Applications in Drug Discovery

The pyrazole-sulfonamide scaffold is a prominent structural motif in a multitude of pharmaceutically active compounds.[3] The ability to readily synthesize a diverse library of derivatives from 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride makes it an invaluable tool in structure-activity relationship (SAR) studies.

-

Anticancer Agents: Numerous pyrazole-sulfonamide hybrids have been synthesized and evaluated for their anticancer activity against various cell lines.[1][3]

-

NAAA Inhibitors: A recent study detailed the discovery of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors based on a pyrazole sulfonamide core, with the 5-tert-butyl derivative showing submicromolar activity.[4] These compounds are being investigated for the treatment of inflammatory conditions.

-

Late-Stage Functionalization: The reactivity of the sulfonyl chloride group can be harnessed for the late-stage functionalization of complex molecules. For instance, the drug Celecoxib, which contains a pyrazole ring, was converted to its corresponding sulfonyl chloride to enable the synthesis of new derivatives.[15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. nobelprize.org [nobelprize.org]

- 12. jocpr.com [jocpr.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

Introduction: In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a core structural motif frequently found in compounds with significant biological activity.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of pharmaceuticals and agrochemicals.[1][3] When functionalized with a sulfonyl chloride group at the 4-position, the pyrazole scaffold is transformed into a highly versatile electrophilic building block. The sulfonyl chloride moiety is a premier reactive handle for the synthesis of sulfonamides, a class of compounds renowned for its therapeutic applications, most famously as antibacterial agents.[4][5]

This technical guide provides a comprehensive overview of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore both classical and modern synthetic methodologies, detail its reactivity and synthetic utility, and discuss its applications in the quest for novel therapeutic agents.

Section 1: Core Physicochemical Properties

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a bulky tert-butyl group at the 5-position and an electrophilic sulfonyl chloride group at the 4-position. The tert-butyl group can provide steric hindrance and improve lipophilicity, which can be advantageous in modulating a molecule's pharmacokinetic profile.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [6] |

| Molecular Weight | 222.70 g/mol | Calculated |

| Monoisotopic Mass | 222.02298 Da | [6] |

| IUPAC Name | 5-(tert-butyl)-1H-pyrazole-4-sulfonyl chloride | - |

| InChI Key | ABOMRAOEHFYMJG-UHFFFAOYSA-N | [6] |

| SMILES | CC(C)(C)C1=C(C=NN1)S(=O)(=O)Cl | [6] |

Chemical Structure

Section 2: Synthesis Methodologies

The synthesis of pyrazole-4-sulfonyl chlorides can be approached through several routes. The choice of method often depends on the starting material availability, desired scale, and the functional group tolerance required for the specific target molecule.

Method A: Classical Chlorosulfonation

This is the most direct and traditional method, relying on the electrophilic substitution of a pyrazole ring with chlorosulfonic acid.

-

Expertise & Experience: This approach is a workhorse in bulk chemical synthesis due to the low cost of reagents. However, its causality lies in the powerful electrophilic nature of the SO₃ present in chlorosulfonic acid. The reaction is often aggressive, requiring careful temperature control and is generally intolerant of sensitive functional groups that can be oxidized or hydrolyzed under the harsh acidic conditions.

-

To a stirred solution of chlorosulfonic acid (5.0 equivalents) in chloroform (10 volumes), add 5-tert-butyl-1H-pyrazole (1.0 equivalent) portion-wise at 0 °C under a nitrogen atmosphere.[7]

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10-12 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride, which can be purified by column chromatography on silica gel.

Section 3: Reactivity and Synthetic Utility

The primary utility of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group. It is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[8]

Core Reaction: Sulfonamide Formation

The most significant reaction is with primary or secondary amines to form stable sulfonamide linkages. This reaction is fundamental to the synthesis of a vast number of biologically active molecules.[5][7]

-

Trustworthiness: This protocol is inherently self-validating. The progress of the reaction can be meticulously tracked by TLC or LC-MS until the starting sulfonyl chloride is fully consumed. The formation of the product can be confirmed by a change in polarity and a corresponding new spot/peak. Purification via column chromatography ensures the isolation of the desired sulfonamide with high purity, which can be verified by standard analytical techniques like NMR and mass spectrometry.

-

Dissolve the desired amine (1.1 equivalents) in dichloromethane (10 volumes).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution and stir for 5 minutes at room temperature.

-

Add a solution of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes) dropwise to the amine solution.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor for completion by TLC.[7]

-

Upon completion, dilute the reaction with dichloromethane and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted-5-tert-butyl-1H-pyrazole-4-sulfonamide.[9]

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The pyrazole sulfonamide scaffold, readily accessed from 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride, is a cornerstone of many drug discovery programs. The structural diversity that can be achieved by varying the amine component allows for the rapid generation of chemical libraries for screening against various biological targets.

-

Antiproliferative Activity: Numerous studies have demonstrated that pyrazole-sulfonamide hybrids possess significant anticancer properties against various human cancer cell lines.[5][7][9]

-

Anti-inflammatory Agents: This class of compounds has been investigated for its potential to treat inflammatory conditions. For instance, novel pyrazole sulfonamides have been identified as potent, non-covalent inhibitors of N-acylethanolamine acid amidase (NAAA), an emerging target for inflammatory disorders.[10]

-

Antimicrobial Activity: The sulfonamide motif itself is classic in antibacterial drug design, and incorporating it into a pyrazole ring can lead to compounds with a broad spectrum of antimicrobial and antifungal activities.[5]

References

-

Title: 5-tert-butyl-1h-pyrazole-4-sulfonyl chloride (C7H11ClN2O2S) - PubChemLite Source: PubChemLite URL: [Link]

-

Title: Synthesis of sulfonyl chloride substrate precursors Source: Columbia University Chemistry URL: [Link]

-

Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI Source: MDPI URL: [Link]

-

Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]

-

Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives Source: SpringerLink URL: [Link]

-

Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

-

Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine - Università degli Studi di Urbino Carlo Bo Source: Università degli Studi di Urbino Carlo Bo URL: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-tert-butyl-1h-pyrazole-4-sulfonyl chloride (C7H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 9. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 10. ora.uniurb.it [ora.uniurb.it]

Navigating the Solubility Landscape of 5-tert-butyl-1H-pyrazole-4-sulfonyl Chloride: A Technical Guide for Drug Development Professionals

Abstract

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the efficiency of drug development workflows. This technical guide provides an in-depth analysis of the expected solubility characteristics of this compound, grounded in fundamental chemical principles. In the absence of extensive published solubility data for this specific molecule, we present a framework for its empirical determination, including detailed experimental protocols and a discussion of the underlying physicochemical drivers. This document is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection and handling of this versatile synthetic building block.

Introduction: The Strategic Importance of Solubility

In the intricate process of drug discovery and development, understanding the solubility of a synthetic intermediate like 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is not merely an academic exercise; it is a cornerstone of process efficiency, scalability, and safety. The choice of solvent impacts everything from reaction rates and yields to the ease of product isolation and purification. An optimal solvent system ensures that reactants are available in the solution phase for transformation while facilitating the separation of the desired product from impurities and unreacted starting materials.

Predicting Solubility: A Molecular Structure-Based Approach

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This rule-of-thumb suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Let's dissect the structure of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride to anticipate its interactions with various solvent classes.

-

The Pyrazole Core: The pyrazole ring, with its two nitrogen atoms, is capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity. This feature suggests a preference for polar solvents.

-

The Tert-butyl Group: This bulky, non-polar alkyl group will favor interactions with non-polar solvents through van der Waals forces. Its presence will likely limit solubility in highly polar, protic solvents like water.

-

The Sulfonyl Chloride Group: This is a strongly electron-withdrawing and highly reactive group.[2] It significantly increases the molecule's polarity. However, its reactivity, particularly with protic solvents (e.g., alcohols, water) to form sulfonic acids, is a critical consideration that often precludes the use of these solvents in non-reactive applications.[2]

Based on this analysis, we can predict that 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the sulfonyl chloride group. Moderate solubility might be expected in some non-polar solvents that can interact with the tert-butyl group.

Recommended Solvents for Investigation

A systematic investigation of solubility should encompass a range of solvents with varying polarities and chemical properties. The following table outlines a suggested list of solvents for initial screening, categorized by their function and polarity.

| Solvent Class | Recommended Solvents | Expected Solubility & Key Considerations |

| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone | High to Moderate Solubility Expected. These solvents are generally good choices for reactions involving sulfonyl chlorides.[3][4] They offer good solvating power for the polar pyrazole and sulfonyl chloride moieties without the risk of reaction. DCM and chloroform are often used in synthesis.[3] |

| Aprotic Non-polar | Toluene, Hexanes, Diethyl Ether | Low to Moderate Solubility Expected. The tert-butyl group may promote some solubility, but the polar functional groups will likely limit overall miscibility. These are often used as anti-solvents for crystallization. |

| Protic Polar | Water, Methanol, Ethanol | Reactive - Use with Caution. Sulfonyl chlorides react with water and alcohols to form the corresponding sulfonic acid or sulfonate esters.[2] While technically a "solubility" test can be performed, it will be a measure of solubility with concomitant reaction (solvolysis).[5] |

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The Shake-Flask method is a widely accepted and robust technique for determining equilibrium solubility.[6]

Necessary Equipment and Reagents

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride (solute)

-

Selected organic solvents (as per Table above)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride to a pre-weighed vial. The key is to have undissolved solid remaining at equilibrium.[6]

-

Record the exact mass of the solute added.

-

Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved solute.

-

-

Quantification:

-

Prepare a series of standard solutions of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride of known concentrations.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Use the calibration curve to determine the concentration of the diluted sample from the saturated solution.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

The following diagram illustrates the experimental workflow for determining solubility.

Sources

- 1. chem.ws [chem.ws]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Sulfonylation using 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride

This Application Note and Protocol guide is designed for researchers and medicinal chemists. It addresses the specific steric and electronic challenges of using 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride , a reagent frequently employed in the synthesis of kinase inhibitors (e.g., JAK, BRAF inhibitors) and COX-2 inhibitors.

Abstract

This guide details the optimized protocol for synthesizing sulfonamides using 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride .[1] Unlike simple benzenesulfonyl chlorides, this heterocyclic reagent presents two distinct challenges: steric hindrance from the adjacent tert-butyl group and competitive reactivity at the unsubstituted pyrazole nitrogen (1H-position). The protocols below prioritize regioselectivity (S-N bond formation vs. N-sulfonylation) and yield maximization.

Chemical Profile & Mechanistic Considerations

Reagent Characteristics[2][3][4]

-

Compound: 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride

-

Key Features:

-

Steric Bulk: The tert-butyl group at position 5 shields the sulfonyl electrophile, potentially slowing nucleophilic attack.

-

Acidic Proton (1H): The pyrazole NH is weakly acidic (

).[1] In the presence of strong base, it can deprotonate, leading to solubility issues or competitive N-sulfonylation (dimerization). -

Tautomerism: In solution, the 3- and 5-positions are tautomeric. The "5-tert-butyl" designation implies the steric bulk is adjacent to the sulfonyl group at position 4.

-

Reaction Pathway

The reaction follows a nucleophilic acyl substitution mechanism.[1] To prevent the formation of the "bis-sulfonylated" dimer (where the sulfonyl chloride reacts with the pyrazole ring of another molecule), the amine nucleophile must be kept in excess relative to the chloride during the addition phase.

Figure 1: Mechanistic pathway highlighting the critical need to avoid self-reaction.

Experimental Protocols

Method A: Pyridine-Mediated Synthesis (Standard)

Best for: Non-polar amines, anilines, and acid-sensitive substrates. Rationale: Pyridine acts as both the solvent (or co-solvent) and a nucleophilic catalyst, activating the sulfonyl chloride while scavenging the HCl byproduct.

Materials

-

Reagent: 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv)

-

Substrate: Amine (1.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform

-

Base: Pyridine (3.0–5.0 equiv or used as solvent)

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Amine Solubilization: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add Pyridine (3.0 equiv).[1]

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Crucial: Lower temperature suppresses side reactions.

-

Addition: Dissolve 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Note: Do not add solid reagent directly; localized high concentrations favor dimerization.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

-

Monitoring: Check TLC or LCMS.[1] If starting amine persists after 6 hours, add a catalytic amount of DMAP (5 mol%) to overcome steric hindrance.

-

-

Quench: Quench with 1M HCl (aq) to neutralize excess pyridine and protonate the pyrazole ring.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines (e.g., amino acids), salts (e.g., amine hydrochlorides). Rationale: Uses an inorganic base in the aqueous phase to scavenge acid, keeping the organic phase neutral.

Materials

-

Solvent System: THF / Water (1:1) or Dioxane / Water.[1]

-

Base: Sodium Bicarbonate (

) or Sodium Carbonate (

Step-by-Step Procedure

-

Aqueous Phase: Dissolve the amine (or amine salt) in water containing

(2.5 equiv).[1] -

Organic Phase: Dissolve the sulfonyl chloride (1.2 equiv) in THF.

-

Mixing: Add the THF solution to the rapidly stirring aqueous solution at 0°C.

-

Reaction: Vigorously stir at RT for 2–4 hours.

-

Note: The reaction is often faster in this system due to the high polarity, but hydrolysis of the sulfonyl chloride is a competing reaction. Use a slight excess (1.2–1.3 equiv) of the chloride.[1]

-

Purification & Workup Workflow

The amphoteric nature of the pyrazole moiety (acidic NH, basic pyridine-like N) requires a specific workup strategy to avoid loss of product in the aqueous layer.

Figure 2: Workup decision tree ensuring removal of pyridine and recovery of the amphoteric product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are strictly anhydrous. Store reagent under inert gas. Increase reagent equivalents to 1.3x. |

| No Reaction | Steric Hindrance (tert-butyl) | Add catalyst: DMAP (5-10 mol%) .[1] Heat to reflux (40°C in DCM) if stable.[1] |

| Dimer Formation | Reaction on Pyrazole NH | Reverse Addition: Add Sulfonyl Chloride slowly to the Amine/Base mixture.[1] Ensure Amine is in excess initially.[1] |

| Product in Aqueous Layer | Product is too acidic (deprotonated) | The sulfonamide NH is acidic ( |

References

-

Organic Chemistry Portal. "Sulfonamide Synthesis by S-N Coupling." Organic Chemistry Portal. Link

-

National Institutes of Health (NIH). "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents."[1] PubMed Central.[1] Link

-

BenchChem. "Sulfonamide Synthesis with Primary Amines - Protocol." BenchChem Technical Support. Link

-

American Chemical Society (ACS). "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides."[1] Journal of Organic Chemistry. Link

-

MDPI. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Synthesis." Molbank.[1] Link

Sources

Application of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride in medicinal chemistry

Application Note: 5-tert-Butyl-1H-pyrazole-4-sulfonyl Chloride in Medicinal Chemistry

Executive Summary

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride (CAS: Variable by tautomer/salt, typically derived from 3-tert-butyl-1H-pyrazole, CAS 15403-48-2) is a high-value heterocyclic building block used in the synthesis of "privileged structure" libraries. Its core utility lies in the pyrazole-sulfonamide motif, a pharmacophore found in blockbuster drugs (e.g., Celecoxib, Sildenafil analogs) and advanced clinical candidates for kinase inhibition (CDK, Aurora, ROCK) and inflammation (NAAA inhibitors).

This guide details the physicochemical rationale for using this specific scaffold, provides validated protocols for its synthesis and coupling, and outlines troubleshooting strategies for handling its hydrolytic instability and tautomeric nature.

Medicinal Chemistry Rationale: Why This Scaffold?

The 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride moiety offers three distinct advantages in Lead Optimization:

The "Magic Methyl" Effect of the tert-Butyl Group

While methyl groups are common, the tert-butyl group provides a massive increase in lipophilicity and steric bulk without introducing metabolic liabilities often associated with long alkyl chains.

-

Hydrophobic Anchoring: In kinase inhibitors, the tert-butyl group often occupies the hydrophobic "gatekeeper" pocket or the allosteric back-pocket, significantly improving potency (often 10–100x fold increase over methyl analogs).

-

Metabolic Stability: The quaternary carbon prevents

-oxidation by CYP450 enzymes, a common clearance route for linear alkyl chains.

The Sulfonamide "Warhead"

The sulfonyl chloride is the precursor to the sulfonamide (

-

Hydrogen Bond Donor/Acceptor: Critical for binding to active site residues (e.g., Asp, Glu, or backbone carbonyls).

-

Transition State Mimic: In protease and amidase inhibitors (e.g., NAAA), the sulfonamide mimics the tetrahedral transition state of amide hydrolysis.

Tautomeric Versatility

The "1H" (unsubstituted) nitrogen allows for divergent synthesis. The scaffold can be left unsubstituted to act as an H-bond donor or alkylated (N1-substitution) to tune solubility and vector vectors.

Strategic Application Workflows

Validated Target Classes

| Target Family | Mechanism of Action | Role of 5-t-Bu-Pyrazole Scaffold | Key Reference |

| NAAA (N-Acylethanolamine-hydrolyzing acid amidase) | Anti-inflammatory | The tert-butyl group fills the lipophilic pocket adjacent to the catalytic Cys126. | J. Med. Chem. 2021 [1] |

| Kinases (ROCK, CDK, Aurora) | Oncology / Glaucoma | Hinge binder (pyrazole N) + Gatekeeper occupancy (tert-butyl). | J. Med.[1][2] Chem. 2008 [2] |

| COX-2 | Pain / Inflammation | Sulfonamide binds the side pocket; tert-butyl provides selectivity over COX-1. | General Class [3] |

Decision Tree: When to Use

Figure 1: Decision logic for incorporating the 5-tert-butyl-pyrazole moiety into drug scaffolds.

Experimental Protocols

Preparation of the Reagent (In-Situ Generation)

Note: While commercially available, the sulfonyl chloride is moisture-sensitive. Fresh preparation ensures high yields.

Objective: Synthesis of 3(5)-tert-butyl-1H-pyrazole-4-sulfonyl chloride from 3(5)-tert-butyl-1H-pyrazole.

Reagents:

-

3(5)-tert-butyl-1H-pyrazole (1.0 equiv)

-

Chlorosulfonic acid (

) (5.0 equiv) -

Thionyl chloride (

) (1.5 equiv) -

Solvent: Chloroform (

) or neat.[3]

Protocol:

-

Cooling: Place chlorosulfonic acid (5 equiv) in a round-bottom flask under

atmosphere and cool to 0°C. -

Addition: Add 3(5)-tert-butyl-1H-pyrazole (1 equiv) portion-wise. Caution: Exothermic reaction. Evolution of HCl gas.

-

Heating: Remove ice bath and heat to 60°C for 2–4 hours. Monitor by TLC (conversion to sulfonic acid).[3]

-

Chlorination: Add thionyl chloride (1.5 equiv) dropwise at 60°C. Stir for an additional 2 hours.

-

Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice.

-

Extraction: Extract immediately with DCM (

). Wash organic layer with cold brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo below 40°C. -

Storage: Use immediately or store under Argon at -20°C.

General Coupling Protocol (Sulfonamide Synthesis)

Objective: Reaction of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride with an amine (

Reagents:

-

Amine (1.0 equiv)[4]

-

Sulfonyl Chloride (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or

(2.5 equiv) -

Solvent: DCM (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Pyridine or

. Stir for 5 minutes. -

Coupling: Add 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) dissolved in a minimal amount of DCM dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS (Target mass + 1).

-

Quench: Add saturated

solution. -

Purification: Extract with EtOAc. The product is often acidic (due to the pyrazole NH).

-

Purification Tip: If the product is amphoteric, avoid basic alumina. Use silica gel with a gradient of DCM:MeOH (95:5).

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure anhydrous solvents. Add the chloride last as a solution. |

| Regioisomers (N1) | Alkylation of Pyrazole Nitrogen | If performing N-alkylation after sulfonamide formation, the sulfonamide NH is more acidic ( |

| Solubility | High Lipophilicity of t-Butyl | Use THF/DMF mixtures instead of DCM if the amine is polar. |

Synthesis Workflow Diagram

Figure 2: Synthetic route from raw material to final bioactive scaffold.

References

-

Migliore, M. et al. (2021).[5] "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors." Journal of Medicinal Chemistry, 64(18), 13327–13355. [2]

-

Feng, Y. et al. (2008). "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Journal of Medicinal Chemistry, 51(21), 6642–6645.

-

Penning, T. D. et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.

-

Gundla, R. et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, 8(29), 26038–26050.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ora.uniurb.it [ora.uniurb.it]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Pyrazole-Sulfonamide Derivatives for Drug Discovery: Application Notes and Protocols

Introduction: The Privileged Scaffold of Pyrazole-Sulfonamides in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole-sulfonamide scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This unique characteristic has propelled its derivatives into the forefront of medicinal chemistry research, leading to the development of blockbuster drugs and promising clinical candidates.[1][2][3] The fusion of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the sulfonamide functional group (-SO₂NH₂) gives rise to molecules with a diverse range of pharmacological activities.[1][2][3][4] These include anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3][4]

The most notable exemplar of this class is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[5][6][7][8] The clinical success of Celecoxib has spurred extensive research into the synthesis and biological evaluation of novel pyrazole-sulfonamide derivatives, aiming to discover new therapeutic agents with improved efficacy, selectivity, and safety profiles.[5][9][10][11]

This technical guide provides a comprehensive overview of a common and reliable synthetic strategy for preparing pyrazole-sulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Strategic Approach to Synthesis: A Convergent Pathway

The synthesis of pyrazole-sulfonamide derivatives is typically achieved through a convergent approach, where the pyrazole core and the sulfonamide moiety are constructed in separate steps and then coupled. A widely adopted and versatile strategy involves two key stages:

-

Formation of the Pyrazole Ring: This is often accomplished via a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, such as a chalcone) and a hydrazine derivative.[12][13][14]

-

Introduction of the Sulfonamide Group: This is typically achieved by reacting a primary or secondary amine with a sulfonyl chloride.[15][16][17]

The following sections will detail the protocols for a representative synthesis, starting from commercially available starting materials to yield a celecoxib-like pyrazole-sulfonamide derivative.

Experimental Protocols

Protocol 1: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a robust method for forming carbon-carbon bonds and is instrumental in preparing the α,β-unsaturated ketone (chalcone) precursor required for pyrazole synthesis.[14]

Reaction Scheme:

Materials and Reagents:

-

Substituted Aryl Aldehyde (e.g., 4-methylbenzaldehyde)

-

Substituted Aryl Ketone (e.g., 4-fluoroacetophenone)

-

Ethanol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Stir bar

-

Round-bottom flask

-

Ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aryl ketone (1 equivalent) in ethanol.

-

Addition of Aldehyde: To the stirred solution, add the substituted aryl aldehyde (1 equivalent).

-

Base Addition: Cool the flask in an ice bath and slowly add an aqueous solution of NaOH or KOH (typically 10-20%) dropwise. The reaction mixture will often turn cloudy or change color, indicating the initiation of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up and Isolation: Pour the reaction mixture into cold water. A solid precipitate of the chalcone should form. Collect the solid by vacuum filtration, wash thoroughly with water to remove excess base, and then with a small amount of cold ethanol.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[14]

Expert Insights: The use of a base is crucial for deprotonating the α-carbon of the ketone, forming an enolate which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous or can be facilitated by gentle heating to yield the stable α,β-unsaturated ketone.

Protocol 2: Synthesis of the Pyrazole Ring from the Chalcone Intermediate

This protocol describes the cyclocondensation of the synthesized chalcone with a hydrazine derivative to form the core pyrazole structure.[13][14]

Reaction Scheme:

Materials and Reagents:

-

Synthesized Chalcone (from Protocol 1)

-

4-Hydrazinylbenzenesulfonamide hydrochloride

-

Ethanol or Glacial Acetic Acid

-

Stir bar

-

Round-bottom flask with reflux condenser

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[14]

-

Addition of Hydrazine: Add 4-hydrazinylbenzenesulfonamide hydrochloride (1-1.2 equivalents) to the solution.[18]

-

Catalysis: If using ethanol as a solvent, a few drops of a catalyst like glacial acetic acid or sulfuric acid can be added to facilitate the reaction.[14] If glacial acetic acid is the solvent, it also serves as the catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) with constant stirring for 4-8 hours.[14][18]

-

Reaction Monitoring: Monitor the progress of the reaction using TLC.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Often, the pyrazole product will precipitate out of the solution. If not, the product can be precipitated by pouring the reaction mixture into ice-cold water.[14]

-

Purification: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol. The crude pyrazole-sulfonamide derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product.[14]

Expert Insights: The mechanism involves the initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The choice of solvent and catalyst can influence the reaction rate and yield.

Characterization and Data Analysis

The synthesized pyrazole-sulfonamide derivatives should be characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups. For example, in the ¹H NMR spectrum, the appearance of signals for the pyrazole ring protons and the sulfonamide NH proton are indicative of product formation.[4][19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. Key vibrational frequencies to look for include N-H stretching of the sulfonamide, S=O stretching, and C=N stretching of the pyrazole ring.[4][19]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Table 1: Representative Characterization Data for a Pyrazole-Sulfonamide Derivative

| Analysis Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the expected regions, singlet for the pyrazole CH (if applicable), singlet for the methyl group, and a broad singlet for the sulfonamide NH₂.[4][19] |

| ¹³C NMR | Signals corresponding to the aromatic carbons, pyrazole ring carbons, and the methyl carbon.[4][19] |

| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1350 & ~1160 (asymmetric and symmetric S=O stretch), ~1600 (C=N stretch).[19] |

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight of the target compound. |

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for the preparation of a pyrazole-sulfonamide derivative.

Caption: A convergent synthetic workflow for pyrazole-sulfonamide derivatives.

Mechanism of Action: The Case of COX-2 Inhibition

Many pyrazole-sulfonamide derivatives, including Celecoxib, exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[5][6][20]

-

COX Isoforms: There are two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.[7] COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling.[5][7]

-

Selective Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[5] Selective COX-2 inhibitors like Celecoxib are designed to specifically target the COX-2 enzyme, thereby reducing inflammation while sparing the protective functions of COX-1.[5][8] The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which can bind to a specific hydrophilic pocket present in the active site of COX-2 but not in COX-1.[6][8]

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrazole-sulfonamide derivatives.

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 5. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 6. news-medical.net [news-medical.net]

- 7. benchchem.com [benchchem.com]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ijirt.org [ijirt.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cbijournal.com [cbijournal.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Strategic Utility of 5-tert-butyl-1H-pyrazole-4-sulfonyl Chloride in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] Its synthetic tractability and ability to participate in crucial hydrogen bonding interactions have cemented its role in the design of targeted therapeutics.[2] Within this important class of heterocycles, 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride has emerged as a particularly valuable chemical building block. The strategic placement of a bulky tert-butyl group offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound, while the highly reactive sulfonyl chloride handle provides a versatile anchor point for the introduction of diverse functionalities.[3]